molecular formula C21H23N3O2S B11055321 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B11055321
M. Wt: 381.5 g/mol
InChI Key: WJLQUTAGWFXHCA-UHFFFAOYSA-N
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Description

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a hydroxybenzyl group, and a phenylethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The hydroxybenzyl group is then introduced through a substitution reaction, followed by the attachment of the sulfanyl group. The final step involves the acylation of the imidazole derivative with N-(1-phenylethyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzyl group yields quinones, while reduction of the imidazole ring produces dihydroimidazole derivatives.

Scientific Research Applications

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group may facilitate binding to active sites, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxybenzyl group, in particular, enhances its potential for specific interactions with biological targets.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H23N3O2S/c1-14(17-6-4-3-5-7-17)22-20(26)13-27-21-23-15(2)19(24-21)12-16-8-10-18(25)11-9-16/h3-11,14,25H,12-13H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

WJLQUTAGWFXHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(C)C2=CC=CC=C2)CC3=CC=C(C=C3)O

Origin of Product

United States

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